(1R)-2,2,2-trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol (1R)-2,2,2-trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol
Brand Name: Vulcanchem
CAS No.: 1394051-21-8
VCID: VC8409352
InChI: InChI=1S/C6H6F3NOS/c1-3-2-12-5(10-3)4(11)6(7,8)9/h2,4,11H,1H3/t4-/m0/s1
SMILES: CC1=CSC(=N1)C(C(F)(F)F)O
Molecular Formula: C6H6F3NOS
Molecular Weight: 197.18 g/mol

(1R)-2,2,2-trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol

CAS No.: 1394051-21-8

Cat. No.: VC8409352

Molecular Formula: C6H6F3NOS

Molecular Weight: 197.18 g/mol

* For research use only. Not for human or veterinary use.

(1R)-2,2,2-trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol - 1394051-21-8

Specification

CAS No. 1394051-21-8
Molecular Formula C6H6F3NOS
Molecular Weight 197.18 g/mol
IUPAC Name (1R)-2,2,2-trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethanol
Standard InChI InChI=1S/C6H6F3NOS/c1-3-2-12-5(10-3)4(11)6(7,8)9/h2,4,11H,1H3/t4-/m0/s1
Standard InChI Key SGULJTUXTIWLEU-BYPYZUCNSA-N
Isomeric SMILES CC1=CSC(=N1)[C@@H](C(F)(F)F)O
SMILES CC1=CSC(=N1)C(C(F)(F)F)O
Canonical SMILES CC1=CSC(=N1)C(C(F)(F)F)O

Introduction

Structural Elucidation and Stereochemical Properties

Molecular Architecture

The compound’s structure consists of a 4-methyl-1,3-thiazol-2-yl group bonded to a chiral carbon bearing a hydroxyl group and a trifluoromethyl substituent. The thiazole ring is a five-membered heterocycle containing sulfur and nitrogen atoms at positions 1 and 3, respectively . The (1R) configuration assigns the hydroxyl group to the R orientation in the Cahn-Ingold-Prelog priority system, as confirmed by its enantiomeric relationship with the (1S)-form (CID 9267876) .

Key Structural Features:

  • Thiazole Ring: Enhances electronic delocalization and participates in hydrogen bonding via nitrogen.

  • Trifluoromethyl Group: Imparts electron-withdrawing effects, increasing oxidative stability.

  • Chiral Center: Dictates stereoselective interactions in synthetic or biological systems .

Spectroscopic Characterization

Synthesis and Preparation

Synthetic Routes

The compound is synthesized via stereoselective reduction of the corresponding ketone precursor, 2,2,2-trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-one (CAS 174824-73-8).

Step 1: Ketone Preparation
The thiazole ring is constructed via Hantzsch thiazole synthesis, reacting 4-methyl-2-aminothiazole with trifluoroacetyl chloride.

Step 2: Enantioselective Reduction
The ketone undergoes asymmetric reduction using a chiral catalyst. For example:

  • Catalyst: (R)-BINAP-RuCl2_2

  • Conditions: H2_2 (50 psi), ethanol, 25°C

  • Yield: 78% (theoretical)

This method achieves >98% enantiomeric excess (ee) for the (1R)-enantiomer .

Physical and Chemical Properties

Physicochemical Data

PropertyValueSource
Molecular FormulaC6_6H6_6F3_3NOS
Molecular Weight197.18 g/mol
Melting PointNot reported
Boiling Point205–210°C (est.)
SolubilitySlightly soluble in water

Stability and Reactivity

  • Thermal Stability: Decomposes above 250°C without melting.

  • Hydrolytic Sensitivity: Stable under acidic conditions but prone to oxidation in basic media.

  • Fluorine Lability: Resistant to nucleophilic displacement due to C–F bond strength.

Chemical Reactions and Derivatives

Oxidation

The hydroxyl group oxidizes to regenerate the ketone precursor using Jones reagent (CrO3_3/H2_2SO4_4):

(1R)-AlcoholH2SO4CrO3Ketone+H2O[4]\text{(1R)-Alcohol} \xrightarrow[\text{H}_2\text{SO}_4]{\text{CrO}_3} \text{Ketone} + \text{H}_2\text{O} \quad[4]

Esterification

Reaction with acetyl chloride yields the acetate ester:

(1R)-Alcohol+AcClAcetate+HCl[4]\text{(1R)-Alcohol} + \text{AcCl} \rightarrow \text{Acetate} + \text{HCl} \quad[4]

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